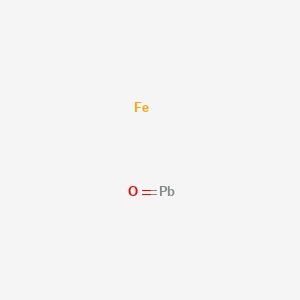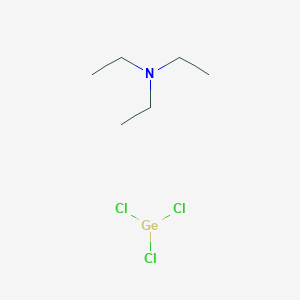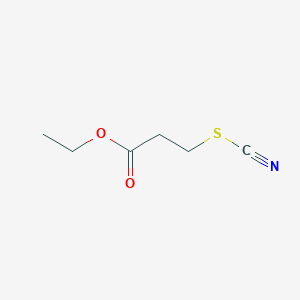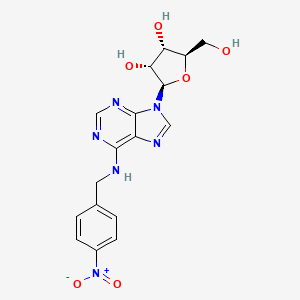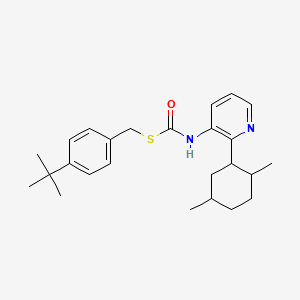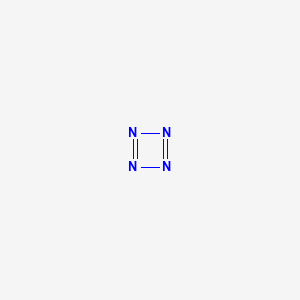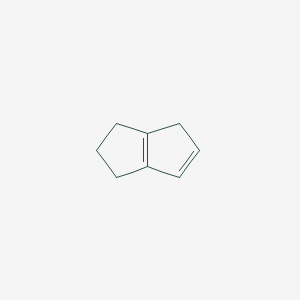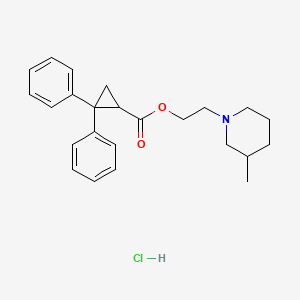
Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(3-methyl-1-piperidinyl)ethyl ester, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(3-methyl-1-piperidinyl)ethyl ester, hydrochloride is a complex organic compound with a unique structure that includes a cyclopropane ring, diphenyl groups, and a piperidinyl ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(3-methyl-1-piperidinyl)ethyl ester, hydrochloride typically involves multiple steps:
Formation of Cyclopropanecarboxylic Acid: This can be achieved through the hydrolysis of cyclopropyl cyanide or by heating cyclopropanedicarboxylic acid.
Introduction of Diphenyl Groups: The diphenyl groups can be introduced through Friedel-Crafts alkylation reactions.
Esterification: The esterification process involves reacting the cyclopropanecarboxylic acid with 2-(3-methyl-1-piperidinyl)ethanol in the presence of a suitable catalyst.
Formation of Hydrochloride Salt: The final step involves converting the ester into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(3-methyl-1-piperidinyl)ethyl ester, hydrochloride can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the piperidinyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
科学研究应用
Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(3-methyl-1-piperidinyl)ethyl ester, hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(3-methyl-1-piperidinyl)ethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
Chrysanthemic Acid: Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, known for its use in pyrethroid insecticides.
Bioallethrin: Another cyclopropanecarboxylic acid derivative used in insecticides.
Uniqueness
Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(3-methyl-1-piperidinyl)ethyl ester, hydrochloride is unique due to its specific structure, which includes both diphenyl groups and a piperidinyl ester. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
属性
CAS 编号 |
37124-12-2 |
|---|---|
分子式 |
C24H30ClNO2 |
分子量 |
400.0 g/mol |
IUPAC 名称 |
2-(3-methylpiperidin-1-yl)ethyl 2,2-diphenylcyclopropane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C24H29NO2.ClH/c1-19-9-8-14-25(18-19)15-16-27-23(26)22-17-24(22,20-10-4-2-5-11-20)21-12-6-3-7-13-21;/h2-7,10-13,19,22H,8-9,14-18H2,1H3;1H |
InChI 键 |
NARPZRLAPJRBPG-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCN(C1)CCOC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl decanoate](/img/structure/B14668244.png)
